molecular formula C20H19NO6 B5323488 ethyl {3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

ethyl {3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No.: B5323488
M. Wt: 369.4 g/mol
InChI Key: ALKBHSNXLUVBQJ-MDZDMXLPSA-N
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Description

Ethyl {3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is a complex organic compound that features a unique structure combining a furan ring, an indole moiety, and an ester functional group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl derivative, followed by the formation of the indole moiety and subsequent esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl {3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and indole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Ethyl {3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which ethyl {3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate exerts its effects involves interactions with specific molecular targets and pathways. The furan and indole rings can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The ester functional group can also undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: A simpler compound with a furan ring and an ester group, used in flavor and fragrance industries.

    Indole-3-acetic acid: A plant hormone with an indole structure, involved in plant growth and development.

    Furfuryl alcohol: A furan derivative used in the production of resins and as a solvent.

Uniqueness

Ethyl {3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is unique due to its combination of a furan ring, an indole moiety, and an ester functional group

Properties

IUPAC Name

ethyl 2-[3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxy-2-oxoindol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-2-26-18(23)13-21-17-8-4-3-7-16(17)20(25,19(21)24)12-14(22)9-10-15-6-5-11-27-15/h3-11,25H,2,12-13H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKBHSNXLUVBQJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)/C=C/C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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